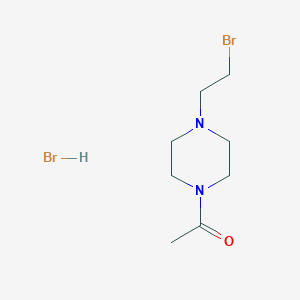

1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide

Description

Properties

IUPAC Name |

1-[4-(2-bromoethyl)piperazin-1-yl]ethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrN2O.BrH/c1-8(12)11-6-4-10(3-2-9)5-7-11;/h2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZZFKNGDDHMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048664-14-7 | |

| Record name | Ethanone, 1-[4-(2-bromoethyl)-1-piperazinyl]-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048664-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetyl-4-(2-bromoethyl)piperazine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide" chemical properties

An In-depth Technical Guide to 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide: Properties, Reactivity, and Applications in Synthetic Chemistry

Introduction

This compound is a key chemical intermediate characterized by a multifaceted structure that includes a piperazine ring, an acetyl group, and a reactive bromoethyl moiety.[1] This combination makes it a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and drug development sectors. The presence of the bromoethyl group provides a highly reactive electrophilic site, ideal for nucleophilic substitution reactions, while the piperazine core is a well-established scaffold in numerous biologically active compounds.[1] The hydrobromide salt form of the molecule enhances its stability and can influence its solubility in various solvent systems.[1]

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, reactivity, synthetic considerations, analytical validation, and safe handling protocols. The focus is on providing not just procedural steps, but the underlying chemical principles that govern its utility and application.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics.

Structural and Molecular Data

The compound's structure is the primary determinant of its reactivity and function. Key identifiers and properties are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Ethanone, 1-[4-(2-bromoethyl)-1-piperazinyl]-, hydrobromide (1:1)[1] |

| Molecular Formula | C₈H₁₆Br₂N₂O |

| Molecular Weight | 316.03 g/mol [2] |

| Appearance | Solid[2][3] |

| MDL Number | MFCD06149969[3] |

| InChI Key | FBZZFKNGDDHMPS-UHFFFAOYSA-N[1][3] |

| SMILES | O=C(C)N(CC1)CCN1CCBr.Br[3] |

Chemical Structure Diagram

The structure below highlights the key functional groups: the electrophilic bromoethyl arm, the central piperazine ring, and the N-acetyl group which modulates the basicity of the adjacent nitrogen.

Caption: Chemical structure of this compound.

Reactivity and Mechanistic Considerations

The primary synthetic utility of this compound stems from the bromoethyl group, which functions as a potent electrophile.

Core Reactivity: Nucleophilic Substitution

The carbon atom bonded to the bromine is electron-deficient due to the electronegativity of the halogen. This makes it an excellent target for Sɴ2 (bimolecular nucleophilic substitution) reactions. The bromine atom is a good leaving group, facilitating the reaction upon attack by a wide range of nucleophiles.

This reactivity is the cornerstone of its application; it allows for the covalent attachment of the N-acetyl-N'-(ethyl)piperazine moiety to other molecules, a common strategy in the synthesis of pharmacologically active agents.[1]

Sources

An In-Depth Technical Guide to the Synthesis of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide, a key intermediate in pharmaceutical research and development. The document details the strategic approach to its synthesis, focusing on the N-alkylation of 1-acetylpiperazine with 1,2-dibromoethane. It offers an in-depth analysis of the reaction mechanism, experimental protocols, and methods for purification and characterization. Furthermore, this guide addresses potential side reactions and safety considerations, aiming to equip researchers with the necessary knowledge for a safe and efficient synthesis process.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of more complex molecules with potential therapeutic applications. The presence of a reactive bromoethyl group and a piperazine core makes it a versatile intermediate for the introduction of the piperazine moiety into a target molecule. This guide will provide a detailed exploration of a reliable and scalable synthesis pathway.

Strategic Approach to Synthesis

The most direct and industrially scalable approach to the synthesis of this compound involves the mono-N-alkylation of 1-acetylpiperazine with 1,2-dibromoethane. This strategy is predicated on the nucleophilic character of the secondary amine in 1-acetylpiperazine and the electrophilic nature of the carbon atoms in 1,2-dibromoethane.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals the key disconnection at the C-N bond between the piperazine ring and the bromoethyl group. This leads back to the starting materials: 1-acetylpiperazine and 1,2-dibromoethane.

Caption: Simplified reaction mechanism pathway.

Experimental Protocols

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier |

| 1-Acetylpiperazine | C₆H₁₂N₂O | 128.17 | ≥98% | e.g., Sigma-Aldrich, TCI |

| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | ≥99% | e.g., Sigma-Aldrich, Alfa Aesar |

| Potassium Carbonate | K₂CO₃ | 138.21 | Anhydrous, ≥99% | e.g., Fisher Scientific, VWR |

| Acetonitrile (ACN) | CH₃CN | 41.05 | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich, Merck |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99% | e.g., Sigma-Aldrich, Fisher Scientific |

| Hydrobromic Acid | HBr | 80.91 | 33% in Acetic Acid | e.g., Sigma-Aldrich |

Step-by-Step Synthesis of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone

-

Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-acetylpiperazine (12.82 g, 0.1 mol) and anhydrous acetonitrile (200 mL).

-

Addition of Base: Add anhydrous potassium carbonate (27.64 g, 0.2 mol) to the suspension.

-

Addition of Alkylating Agent: While stirring vigorously, add 1,2-dibromoethane (56.36 g, 0.3 mol, 3 equivalents) to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile (2 x 20 mL).

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

Purification of the Free Base

The crude product is purified by flash column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

-

Elution: The product typically elutes after the excess 1,2-dibromoethane. Fractions containing the pure product are collected and combined.

-

Solvent Removal: The solvent is removed under reduced pressure to yield 1-(4-(2-bromoethyl)piperazin-1-yl)ethanone as a pale yellow oil.

Formation of the Hydrobromide Salt

-

Dissolution: Dissolve the purified free base in anhydrous diethyl ether (100 mL).

-

Acidification: Cool the solution in an ice bath and slowly add a solution of 33% hydrogen bromide in acetic acid dropwise with stirring until the pH is acidic (test with pH paper).

-

Precipitation: A white precipitate of the hydrobromide salt will form.

-

Isolation: Continue stirring in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

-

Washing and Drying: Wash the solid with cold anhydrous diethyl ether (3 x 30 mL) and dry under vacuum to a constant weight.

Characterization

The final product should be characterized to confirm its identity and purity.

-

Appearance: White to off-white solid. [1]* Molecular Formula: C₈H₁₆Br₂N₂O [1]* Molecular Weight: 316.03 g/mol [1]* Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals for the acetyl methyl protons, the piperazine ring protons, and the two methylene groups of the bromoethyl chain.

-

¹³C NMR: Expected signals for the carbonyl carbon, the acetyl methyl carbon, the piperazine ring carbons, and the two carbons of the bromoethyl chain.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the free base.

Safety and Handling

-

1-Acetylpiperazine: May cause skin and eye irritation. [2][3][4]* 1,2-Dibromoethane: Toxic, carcinogenic, and an environmental hazard. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Hydrobromic Acid: Corrosive and causes severe skin burns and eye damage. Handle with appropriate PPE.

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Troubleshooting and Side Reactions

The primary side reaction is the formation of the N,N'-bis(1-acetylpiperazin-4-yl)ethane, a dialkylated product.

-

Mitigation: As discussed, using a large excess of 1,2-dibromoethane minimizes this side reaction. Careful monitoring of the reaction by TLC can also help to optimize the reaction time and prevent further reaction of the desired product.

Another potential issue is the formation of quaternary ammonium salts if the reaction temperature is too high or the reaction time is excessively long.

-

Mitigation: Adhering to the recommended reaction temperature and monitoring the reaction progress are crucial.

Conclusion

The synthesis of this compound via the N-alkylation of 1-acetylpiperazine with 1,2-dibromoethane is a robust and scalable method. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants, a good yield of the desired mono-alkylated product can be achieved. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize this important chemical intermediate.

References

-

PubChem. 1-Acetylpiperazine. [Link]

-

CAS Common Chemistry. 1-Acetylpiperazine. [Link]

-

PrepChem. Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. [Link]

-

ResearchGate. A Simple Synthesis of N-Alkylpiperazines. [Link]

-

MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

-

ResearchGate. Reaction of 1,2-dibromoethane with primary amines: formation of N, N′-disubstituted ethylenediamines RNH–CH 2CH 2–NHR and homologous polyamines RNH–[CH 2CH 2NR] n –H. [Link]

-

Arkivoc. Synthesis of the piperazine subunit of Indinavir. [Link]

-

Organic Syntheses. β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. [Link]

-

ResearchGate. Structure elucidation and complete assignment of 1H and 13C NMR data of Piperine. [Link]

- Google Patents. New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.

- Google Patents.

-

PubChem. 1-(4-Acetyl-1-piperazinyl)-2-bromo-ethanone. [Link]

- Google Patents.

-

IS MUNI. A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. [Link]

Sources

An In-Depth Technical Guide on the Chemical Reactivity and Synthetic Utility of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide

Abstract

This technical guide provides a comprehensive analysis of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide, a key chemical intermediate in contemporary medicinal chemistry. While not an active pharmaceutical ingredient (API) itself, its strategic importance lies in its chemical reactivity, which enables the synthesis of a diverse array of biologically active molecules. This document elucidates the inherent chemical properties of this compound, focusing on the electrophilic nature of the bromoethyl moiety and the nucleophilic and basic characteristics of the piperazine core. We will explore its primary application as a versatile building block, particularly in the development of central nervous system (CNS) active agents, and propose a framework for leveraging its reactivity in novel drug discovery campaigns. Detailed experimental protocols and mechanistic considerations are provided for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of a Versatile Intermediate

In the landscape of drug discovery and development, the efficient synthesis of novel molecular entities is paramount. The piperazine ring is a ubiquitous scaffold found in a multitude of approved drugs, particularly those targeting the central nervous system.[1][2][3] Its prevalence is attributed to its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, and to serve as a versatile linker for connecting different pharmacophoric elements.[3][4]

This compound (herein referred to as Compound 1 ) is a commercially available piperazine derivative that has garnered significant interest as a synthetic intermediate.[5][6][7] Its utility stems from the presence of a reactive bromoethyl group, which acts as an electrophile, allowing for the facile introduction of the N-acetylpiperazinylethyl moiety onto various nucleophilic substrates. This guide will delve into the "mechanism of action" of Compound 1 from a synthetic chemistry perspective, detailing its reactivity and showcasing its application in the synthesis of pharmacologically relevant compounds.

Chemical Properties and Intrinsic Reactivity

The chemical behavior of Compound 1 is dictated by the interplay of its functional groups: the acetyl-protected piperazine, the reactive bromoethyl chain, and its formulation as a hydrobromide salt.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1048664-14-7 | [5] |

| Molecular Formula | C₈H₁₅BrN₂O·HBr | [5] |

| Molecular Weight | 316.03 g/mol | [6] |

| Appearance | Solid | [6] |

| Key Functional Groups | Acetylpiperazine, Bromoethyl (electrophile) | [5] |

The primary mode of reactivity for Compound 1 is nucleophilic substitution at the carbon bearing the bromine atom. The bromoethyl group is an excellent electrophile, readily undergoing S(_{N})2 reactions with a wide range of nucleophiles. The acetyl group on the distal nitrogen of the piperazine ring serves as a protecting group, preventing unwanted side reactions at that position and directing the reactivity towards the bromoethyl moiety.

The Role of the Bromoethyl Group: An Electrophilic Handle

The carbon-bromine bond in the bromoethyl side chain is polarized, with the carbon atom being electron-deficient and thus susceptible to attack by nucleophiles. This makes Compound 1 an ideal reagent for introducing an N-acetylpiperazinylethyl fragment into a target molecule.

The Piperazine Core: Modulating Basicity and Reactivity

The piperazine ring itself can influence the reactivity of the molecule. The nitrogen atom adjacent to the bromoethyl group is a tertiary amine and possesses a lone pair of electrons, though its nucleophilicity is somewhat attenuated by the electron-withdrawing effect of the acetyl group on the other nitrogen. The hydrobromide salt form ensures that the piperazine nitrogens are protonated, which can be advantageous for storage and handling. In a reaction, a base is typically required to deprotonate the piperazine, or the nucleophilic substrate, to initiate the substitution reaction.

Mechanism of Action in Synthesis: A Versatile Alkylating Agent

The "mechanism of action" of Compound 1 in a synthetic context is that of an alkylating agent. It facilitates the covalent attachment of the N-acetylpiperazinylethyl group to a nucleophilic atom, typically nitrogen, oxygen, or sulfur, within a target molecule.

General Reaction Scheme

The general transformation involves the reaction of Compound 1 with a nucleophile (Nu-H) in the presence of a suitable base. The base deprotonates the nucleophile, increasing its reactivity, which then attacks the electrophilic carbon of the bromoethyl group, displacing the bromide ion.

Caption: General workflow for the nucleophilic substitution reaction using Compound 1.

Application in the Synthesis of CNS-Active Agents

A significant application of Compound 1 is in the synthesis of derivatives targeting the central nervous system. The piperazine scaffold is a common feature in antipsychotic, antidepressant, and anxiolytic drugs.[1][2][8] These compounds often exert their effects by modulating neurotransmitter systems, such as the dopaminergic and serotonergic pathways.[8][9]

For instance, Compound 1 can be used to synthesize analogs of known antipsychotics like Aripiprazole or Cariprazine, where the piperazine moiety is crucial for interaction with dopamine and serotonin receptors.[3][10][11]

Proposed Experimental Protocol: Synthesis of a Novel Piperazine Derivative

To illustrate the utility of Compound 1 , we propose a detailed protocol for the synthesis of a novel derivative by alkylating a phenolic hydroxyl group, a common transformation in medicinal chemistry.

Objective

To synthesize 1-(4-(2-(4-methoxyphenoxy)ethyl)piperazin-1-yl)ethanone from this compound and 4-methoxyphenol.

Materials

-

This compound (Compound 1 )

-

4-methoxyphenol

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography supplies (silica gel)

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

-

Addition of Compound 1: Add this compound (1.1 eq) to the stirring suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with deionized water (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Flowchart of the proposed synthetic protocol.

Hypothetical Biological Mechanism of Action: An Irreversible Covalent Inhibitor

While the primary role of Compound 1 is as a synthetic intermediate, its inherent reactivity as an alkylating agent suggests a potential, albeit hypothetical, biological mechanism of action if it were to be used as a therapeutic agent. The bromoethyl group could act as a "warhead" for covalent inhibition of a biological target.

Proposed Target and Signaling Pathway

Many CNS-active drugs containing a piperazine moiety interact with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[8][10][11] It is plausible that Compound 1 could act as an irreversible antagonist of a specific GPCR. The piperazine core could guide the molecule to the binding pocket of the receptor, and the bromoethyl group could then form a covalent bond with a nucleophilic amino acid residue (e.g., cysteine, histidine, or lysine) within or near the binding site.

Caption: Hypothetical mechanism of irreversible GPCR antagonism by Compound 1.

Proposed Experimental Validation

To test this hypothesis, a series of experiments could be conducted:

-

Binding Assays: Radioligand binding assays with a panel of CNS receptors to identify potential targets.

-

Functional Assays: In vitro functional assays (e.g., cAMP accumulation or calcium mobilization assays) to determine if Compound 1 acts as an agonist, antagonist, or inverse agonist.

-

Washout Experiments: Performing functional assays with a washout step. If the effect of Compound 1 is irreversible, its inhibitory activity will persist after washing, unlike a reversible inhibitor.

-

Mass Spectrometry: Intact protein mass spectrometry of the target receptor incubated with Compound 1 to detect a mass shift corresponding to covalent modification.

-

Site-Directed Mutagenesis: Mutating potential nucleophilic residues in the binding pocket of the target receptor and assessing the effect on the covalent modification by Compound 1 .

Conclusion

This compound is a valuable and versatile tool in the medicinal chemist's arsenal. Its well-defined reactivity as an alkylating agent, coupled with the prevalence of the piperazine scaffold in CNS-active drugs, makes it a key intermediate for the synthesis of novel therapeutic candidates. While its direct biological activity is not its primary application, its chemical properties provide a foundation for exploring the development of covalent inhibitors. This guide has provided a comprehensive overview of its synthetic utility and a framework for its application in drug discovery.

References

-

de la Torre-López, P., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 597-609. [Link]

-

Rathore, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry, 21(3), 362-379. [Link]

-

de la Torre-López, P., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed, 30151922. [Link]

-

Speranza, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5565. [Link]

-

Song, J., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5148-5152. [Link]

-

Wang, S., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. [Link]

-

ResearchGate. (n.d.). Structure‐activity relationship of antipsychotic piperazine derivatives. ResearchGate. [Link]

-

Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. CAS 1048664-14-7: Ethanone, 1-[4-(2-bromoethyl)-1-piperazi… [cymitquimica.com]

- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 8. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to the Characterization of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide

Abstract

Introduction: The Molecular Profile

1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide is a bifunctional piperazine derivative. The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in compounds with activities ranging from antipsychotic to antihistaminic.[4][5] The presence of a reactive bromoethyl group and an acetyl moiety makes this compound a versatile building block for further chemical elaboration.

Accurate structural confirmation is the bedrock of any chemical or pharmaceutical development program. Spectroscopic analysis provides an unambiguous fingerprint of the molecule, ensuring identity, purity, and stability. This guide will dissect the expected spectroscopic signature of the target molecule.

Chemical Structure

The molecule consists of a central piperazine ring N-substituted with an acetyl group at one nitrogen and a 2-bromoethyl group at the other. The hydrobromide salt form means that one of the piperazine nitrogens is protonated and associated with a bromide counter-ion.

Caption: Molecular structure of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[1]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The chemical shifts are influenced by adjacent electronegative atoms (N, O, Br) and functional groups. The analysis below assumes a deuterated solvent such as DMSO-d₆ or D₂O.

Table 1: Predicted ¹H NMR Data

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale & Notes |

|---|---|---|---|---|

| -C(=O)-CH₃ | ~2.1 | Singlet (s) | 3H | Typical for an acetyl group methyl. |

| -N-CH₂ -CH₂-N- (Piperazine) | 3.5 - 3.8 | Broad Multiplet (m) | 4H | Protons on the acetylated side of the piperazine ring. The signal may be complex due to chair conformation and restricted rotation around the amide bond. |

| -N-CH₂ -CH₂-N- (Piperazine) | 3.0 - 3.4 | Broad Multiplet (m) | 4H | Protons on the bromoethylated side of the piperazine ring. |

| -N-CH₂ -CH₂-Br | ~3.1 | Triplet (t) | 2H | Methylene group attached to the piperazine nitrogen, coupled to the adjacent -CH₂Br group. |

| -CH₂-CH₂ -Br | ~3.7 | Triplet (t) | 2H | Methylene group directly attached to the electronegative bromine atom, resulting in a downfield shift.[6] |

| N⁺-H | 9.0 - 10.0 | Very Broad Singlet (br s) | 1H | Signal for the proton of the hydrobromide salt. Its position is highly dependent on solvent and concentration and may exchange with D₂O. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

|---|---|---|

| -C(=O)-CH₃ | ~21 | Standard chemical shift for an acetyl methyl carbon. |

| -C H₂-Br | ~30 | Carbon directly attached to bromine. |

| -N-C H₂- (Piperazine, Ac side) | ~45 | Piperazine carbons adjacent to the acetylated nitrogen.[1][4] |

| -N-C H₂- (Piperazine, BrEt side) | ~52 | Piperazine carbons adjacent to the bromoethylated nitrogen. |

| -N-C H₂-CH₂-Br | ~58 | Methylene carbon attached to the piperazine nitrogen. |

| C =O | ~169 | Carbonyl carbon of the amide functional group.[1] |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard method for acquiring high-quality NMR data.[1]

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ will allow observation of the N⁺-H proton, whereas D₂O will cause it to exchange and disappear.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) or a suitable internal standard for referencing the chemical shifts (δ = 0.00 ppm).

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set a spectral width of approximately 12-15 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set a spectral width of approximately 220 ppm.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[7]

Predicted IR Spectrum

The IR spectrum will be dominated by absorptions from the amide carbonyl group and the various C-H and C-N bonds.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| N-H Stretch (from N⁺-H) | 2400 - 2700 (broad) | Medium | Characteristic broad absorption for a secondary ammonium salt. |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong | From the CH₂ and CH₃ groups in the molecule. |

| C=O Stretch (amide) | 1640 - 1660 | Strong, Sharp | A very strong and unambiguous peak characteristic of a tertiary amide carbonyl.[7] |

| C-N Stretch | 1150 - 1250 | Medium | Associated with the C-N bonds of the piperazine ring and acetyl group. |

| C-Br Stretch | 550 - 650 | Medium-Weak | Found in the fingerprint region. |

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Scan: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can offer structural insights through the analysis of fragmentation patterns.[1]

Predicted Mass Spectrum

Given the compound is a salt, Electrospray Ionization (ESI) in positive ion mode is the ideal technique. The analysis will detect the cationic form of the molecule, C₈H₁₅BrN₂O.

-

Molecular Ion: The molecular weight of the free base is ~249.10 g/mol . Due to the presence of bromine, a characteristic isotopic doublet will be observed for the molecular ion [M+H]⁺ at m/z 250.0 (with ⁷⁹Br) and m/z 252.0 (with ⁸¹Br) in an approximate 1:1 ratio.

-

Key Fragmentation Pathways: The molecule is expected to fragment via several predictable pathways upon collisional activation.

Caption: Key fragmentation routes for the parent ion.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to promote ionization.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

ESI Source Parameters:

-

Set the mode to positive ion detection.

-

Optimize the capillary voltage (e.g., 3-4 kV) and source temperature (e.g., 100-150 °C).

-

-

Full Scan MS: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500) to identify the molecular ion peak.

-

Tandem MS (MS/MS):

-

Select the parent ion doublet (m/z 250/252) as the precursor ion.

-

Apply collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate fragment ions.

-

Acquire the product ion spectrum to observe the fragments outlined in Figure 2.

-

Integrated Spectroscopic Workflow and Analysis

Confirming the structure of this compound requires a synergistic interpretation of all spectroscopic data. No single technique provides the complete picture, but together they create a self-validating system.

Caption: Workflow for unambiguous structural verification.

The process begins with IR spectroscopy to quickly confirm the presence of key functional groups, particularly the strong amide C=O stretch around 1650 cm⁻¹. Mass spectrometry then verifies the molecular weight and elemental formula, with the 1:1 isotopic doublet at m/z 250/252 being a critical diagnostic for the presence of a single bromine atom. Finally, ¹H and ¹³C NMR provide the definitive evidence of the molecular skeleton, showing the precise connectivity and relative number of atoms in each chemical environment. The correlation of the signals predicted in Tables 1 and 2 with the experimental spectra provides the ultimate confirmation of the structure.

Conclusion

The structural characterization of this compound is reliably achieved through the combined application of NMR, IR, and MS techniques. This guide provides a predictive framework and robust protocols for this analysis. The key identifiers—a strong amide C=O IR band, a bromine isotopic pattern in the mass spectrum, and the distinct sets of piperazine, acetyl, and bromoethyl signals in the NMR spectra—serve as a definitive analytical signature for this important synthetic intermediate. Adherence to these analytical principles ensures the quality and integrity of the material for its intended use in research and development.

References

- Benchchem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.

- Sivasubramanian, A., & Arivazhagan, M. (2010). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 48, 480-486.

- Al-Suwaidan, I. A., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 1-17.

- Royal Society of Chemistry. (2023). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information.

-

Aschwanden, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MDPI [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Solubility and Stability of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide

<

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of the synthetic intermediate, 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide. As a crucial reagent in various synthetic pathways, a thorough understanding of its physicochemical properties is paramount for ensuring reaction efficiency, purity of downstream products, and reliable storage. This document outlines the scientific rationale and detailed experimental protocols for determining the compound's solubility profile in relevant solvent systems and for assessing its stability under forced degradation conditions, in alignment with principles outlined in International Council for Harmonisation (ICH) guidelines.

Introduction and Physicochemical Overview

This compound is a piperazine derivative commonly employed in medicinal chemistry and materials science as a building block. The presence of a reactive bromoethyl group, a piperazine core, and an acetyl moiety imparts a unique combination of chemical functionalities. Its formulation as a hydrobromide salt is typically intended to enhance crystallinity and aqueous solubility.[1][2] However, the empirical determination of these properties is critical for any research or development application. An early and accurate assessment of solubility and stability prevents costly failures in later stages by informing reaction solvent selection, purification strategies, formulation development, and storage conditions.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₆Br₂N₂O | |

| Molecular Weight | 316.03 g/mol | |

| CAS Number | 105637-49-8 | Not explicitly found for HBr salt, but related structures exist. |

| Appearance | Solid (predicted) | [5] |

| InChI Key | FBZZFKNGDDHMPS-UHFFFAOYSA-N | [5] |

Note: Specific analytical data for this compound is not widely published. The buyer or user must assume responsibility for confirming identity and purity.[5]

Solubility Profile Assessment

Solubility is a critical determinant of a compound's utility, influencing everything from reaction kinetics in a homogenous phase to bioavailability in biological systems.[6] For a synthetic intermediate, solubility dictates the choice of reaction media and can significantly impact yield and impurity profiles. This section details the methodologies for establishing a comprehensive solubility profile.

Theoretical Considerations and Solvent Selection

The structure of the target molecule—containing a polar acetylpiperazine head, a flexible ethyl chain, a reactive bromide, and an ionic hydrobromide salt—suggests a complex solubility profile. The hydrobromide salt form is expected to confer solubility in polar protic solvents like water and alcohols.[1] However, the organic scaffold may lend solubility in polar aprotic solvents.

Rationale for Solvent Selection:

-

Aqueous Buffers (pH 4.5, 7.4, 9.0): To understand pH-dependent solubility, crucial for any downstream biological or aqueous-phase applications.

-

Alcohols (Methanol, Ethanol, Isopropanol): Common recrystallization and reaction solvents.

-

Aprotic Solvents (DMSO, DMF, Acetonitrile): Frequently used for stock solution preparation and in organic reactions.

-

Chlorinated Solvents (Dichloromethane): Used in extractions and chromatography.

-

Ethers (THF, MTBE): Common reaction and extraction solvents.

Experimental Approach: Thermodynamic vs. Kinetic Solubility

It is essential to distinguish between thermodynamic and kinetic solubility.[7]

-

Thermodynamic Solubility: The true equilibrium solubility, measured by equilibrating an excess of the solid compound in a solvent over an extended period (e.g., 24 hours).[8][9] This is the gold standard for formulation and physicochemical characterization.

-

Kinetic Solubility: A high-throughput measurement of the concentration at which a compound, added from a concentrated DMSO stock, precipitates from an aqueous buffer.[8] It is useful for early discovery screening but can often overestimate true solubility.[10]

For a foundational intermediate, determining the thermodynamic solubility is the most robust approach.

Workflow and Protocol for Thermodynamic Solubility Determination

The "shake-flask" method is the most widely accepted technique for determining thermodynamic solubility.[9][11]

Caption: Thermodynamic Solubility Workflow.

Protocol 1: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a series of 2 mL glass vials. Ensure the amount is sufficient to result in visible solid after equilibration.

-

Solvent Addition: Accurately pipette 1.0 mL of each selected solvent into the respective vials.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[11]

-

Phase Separation: After incubation, allow the vials to stand for 30 minutes. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove all undissolved solids.

-

Analysis: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a pre-validated, calibrated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.[12]

-

Calculation: Determine the solubility in mg/mL or µg/mL based on the measured concentration and dilution factor.

Exemplary Data Presentation

Table 2: Exemplary Thermodynamic Solubility Data

| Solvent / Medium | Temperature (°C) | Solubility (µg/mL) | Classification |

| Water | 25 | > 1500 | Soluble |

| pH 7.4 Phosphate Buffer | 25 | > 1000 | Soluble |

| Methanol | 25 | ~ 500 | Sparingly Soluble |

| Ethanol | 25 | ~ 200 | Slightly Soluble |

| Acetonitrile | 25 | < 50 | Very Slightly Soluble |

| Dichloromethane | 25 | < 10 | Practically Insoluble |

| DMSO | 25 | > 20000 | Freely Soluble |

Note: These values are illustrative. Actual solubility must be determined experimentally.

Stability Assessment

Understanding a compound's intrinsic stability is critical for defining handling procedures, storage conditions, and predicting potential degradation pathways that could lead to impurities in a reaction.[13] Forced degradation, or stress testing, is a systematic way to accelerate this process under harsh conditions to identify likely degradation products and develop stability-indicating analytical methods.[14][15]

Principles of Forced Degradation

The objective of forced degradation is not to completely destroy the molecule, but to achieve a target degradation of 5-20%.[14][16] This level of degradation is sufficient to produce and detect primary degradation products without being obscured by secondary or tertiary breakdown. These studies are a cornerstone of the ICH guidelines for stability testing (Q1A).[4][13]

Key Stress Conditions:

-

Hydrolysis: Evaluates stability in the presence of water across a pH range (acidic, neutral, basic).

-

Oxidation: Assesses susceptibility to oxidative degradation.

-

Photolysis: Determines sensitivity to light exposure.

-

Thermal: Investigates stability at elevated temperatures.

Workflow and Protocol for Forced Degradation Studies

A stability-indicating analytical method, typically HPLC, is essential for these studies. Such a method must be able to separate the intact parent compound from all process impurities and degradation products.[17][18][19]

Caption: Forced Degradation Study Workflow.

Protocol 2: Forced Degradation Study

-

Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

-

Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C.

-

Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.

-

Thermal Degradation: Store the solid compound in a vial at 80°C.

-

Photolytic Degradation: Expose the solid compound and a solution (in quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4]

-

Sampling and Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot. For acid/base samples, neutralize before dilution. For solid thermal samples, dissolve in the initial solvent.

-

HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector. The method should provide adequate separation between the parent peak and all degradant peaks.

-

Data Interpretation: Calculate the percentage of degradation. Perform a mass balance calculation to ensure all major degradants are accounted for. Analyze peak purity to confirm no co-elution is occurring under the main analyte peak.[4]

Predicted Instabilities and Data Interpretation

Given the structure, several degradation pathways can be hypothesized:

-

Hydrolysis: The amide bond of the acetyl group is susceptible to both acid and base-catalyzed hydrolysis. The bromoethyl group could also undergo hydrolysis to a hydroxyethyl derivative.

-

Oxidation: The tertiary amines in the piperazine ring could be susceptible to oxidation, forming N-oxides.

-

Thermal: May induce dehydrobromination or other complex degradation pathways.

Table 3: Exemplary Forced Degradation Results

| Stress Condition | Time (h) | % Degradation of Parent | Observations |

| 0.1 M HCl, 60°C | 24 | ~ 15% | One major degradant peak observed. |

| 0.1 M NaOH, 60°C | 8 | > 50% | Rapid degradation, multiple products. Compound is base-labile. |

| 3% H₂O₂, RT | 24 | ~ 8% | Minor degradation, one new peak. |

| Thermal (Solid), 80°C | 72 | < 2% | Compound is thermally stable in solid form. |

| Photolytic (ICH Q1B) | - | < 1% | Compound is not photolabile. |

Note: These values are illustrative. Actual stability must be determined experimentally.

Conclusion and Recommendations

This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. The experimental determination of its thermodynamic solubility across a range of pharmaceutically and synthetically relevant solvents is a prerequisite for its effective use.

Forced degradation studies are essential to understand the compound's intrinsic liabilities. Based on the predicted lability to basic conditions, it is recommended that the compound be stored in a dry, neutral environment and that reaction or processing conditions involving strong bases be carefully controlled and monitored for impurity formation. All handling should be performed under conditions that protect it from excessive heat and moisture. The development of a validated, stability-indicating HPLC method is the cornerstone of ensuring the quality and purity of this intermediate throughout its lifecycle.

References

- Vertex AI Search. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

- Vertex AI Search. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.

- Rao, B. M., et al. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research.

- Langguth, P., & Wunderli-Allenspach, H. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Semantic Scholar. (n.d.). Stability Indicating HPLC Method Development: A Review.

- IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review.

- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

- Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.

- Enamine. (n.d.). Aqueous Solubility Assay.

- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.

- Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.

- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- AxisPharm. (n.d.). Solubility Test.

- Pharmaguideline. (2011). Determination of Solubility in Pharmaceuticals.

- Pawar, P. D., & Killedar, S. G. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research.

- Sigma-Aldrich. (n.d.). This compound.

- Thakral, S., et al. (2018). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Molecular Pharmaceutics.

- Sigma-Aldrich. (n.d.). This compound.

- Al-Ghabeish, M., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules.

- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

Sources

- 1. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 2. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. onyxipca.com [onyxipca.com]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. enamine.net [enamine.net]

- 10. ovid.com [ovid.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. pharmatutor.org [pharmatutor.org]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resolvemass.ca [resolvemass.ca]

- 15. biopharminternational.com [biopharminternational.com]

- 16. m.youtube.com [m.youtube.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. ijpsr.com [ijpsr.com]

- 19. Stability Indicating HPLC Method Development: A Review | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Strategic Application of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide in Pharmaceutical Synthesis

Abstract

This technical guide provides an in-depth analysis of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide, a pivotal synthetic intermediate in modern drug discovery and development. We will explore its physicochemical properties, delineate a robust synthetic pathway, and detail its core application as a potent alkylating agent. The narrative emphasizes the mechanistic rationale behind its reactivity and provides field-proven protocols for its use. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block for the construction of complex, high-value pharmaceutical compounds.

Introduction & Physicochemical Profile

This compound is a bifunctional organic compound of significant interest in medicinal chemistry. Its structure uniquely combines a reactive primary alkyl bromide with an N-acetylated piperazine moiety. This configuration makes it an ideal building block for introducing the N-acetylpiperazinylethyl group into target molecules through nucleophilic substitution.

The strategic value of this intermediate lies in its inherent design:

-

The Reactive Moiety: The bromoethyl group serves as a potent electrophile, readily participating in SN2 reactions with a wide range of nucleophiles (phenols, amines, thiols).[1]

-

The Protected Moiety: The acetyl group on the piperazine nitrogen at position 1 serves as a protecting group. It deactivates this nitrogen, preventing it from competing as a nucleophile in alkylation reactions and thus avoiding self-polymerization or other undesirable side reactions.

-

The Salt Form: The hydrobromide salt form enhances the compound's stability, crystallinity, and ease of handling compared to the free base, making it more suitable for storage and use in a laboratory setting.[1]

These features allow for the clean and efficient incorporation of a piperazine linker, a common pharmacophore in many centrally active drugs, including antipsychotics and antidepressants.[1]

Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | Ethanone, 1-[4-(2-bromoethyl)-1-piperazinyl]-, hydrobromide (1:1) | [1] |

| Molecular Formula | C₈H₁₆Br₂N₂O | [1] |

| Molecular Weight | 316.03 g/mol | [1] |

| Appearance | Solid | |

| CAS Number | 329827-33-2 (unspecified salt) | |

| InChI Key | FBZZFKNGDDHMPS-UHFFFAOYSA-N | [1] |

Synthesis and Purification: A Proposed Pathway

While this compound is commercially available for research purposes, understanding its synthesis is crucial for process development and cost management. A logical and efficient pathway begins with the selective N-alkylation of 1-acetylpiperazine.

The core of this synthesis is a nucleophilic substitution reaction where the secondary amine of 1-acetylpiperazine acts as the nucleophile, displacing a bromide ion from an excess of 1,2-dibromoethane. Using an excess of the dibromo-reagent is critical to minimize the formation of the double-alkylation byproduct. The final step involves treatment with hydrogen bromide to yield the stable hydrobromide salt.

Sources

The Alchemist's Keystone: A Technical Guide to 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone Hydrobromide for Novel Compound Synthesis

Foreword: The Unsung Hero of Medicinal Chemistry

In the intricate tapestry of modern drug discovery, certain molecules, while not therapeutic agents themselves, play an indispensable role as architects of innovation. 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide is one such unsung hero. This versatile bifunctional reagent, featuring a reactive bromoethyl moiety and a modifiable piperazine core, has emerged as a critical building block in the synthesis of a multitude of pharmacologically active compounds. Its utility is most notably demonstrated in the construction of atypical antipsychotics, where it serves as a key intermediate in the synthesis of drugs like Aripiprazole.[1][2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, properties, and strategic applications of this compound. Moving beyond a mere recitation of protocols, we delve into the causality behind experimental choices, offering field-proven insights to empower your own novel compound synthesis endeavors.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of this compound is paramount for its effective and safe utilization in the laboratory.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆Br₂N₂O | [3] |

| Molecular Weight | 316.03 g/mol | [3] |

| Appearance | Solid | [3] |

| InChI Key | FBZZFKNGDDHMPS-UHFFFAOYSA-N | [3] |

| SMILES | O=C(C)N(CC1)CCN1CCBr.Br | [3] |

Safety and Handling:

This compound is classified as an irritant and is harmful if swallowed.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes or skin, flush immediately with copious amounts of water.

Strategic Synthesis of this compound

The synthesis of this key intermediate is a two-step process commencing with the acetylation of 1-(2-hydroxyethyl)piperazine, followed by the bromination of the resulting alcohol. This approach ensures a high-yielding and scalable production.

Step 1: Acetylation of 1-(2-Hydroxyethyl)piperazine

The initial step involves the selective N-acetylation of 1-(2-hydroxyethyl)piperazine. The presence of the hydroxyl group necessitates careful control of the reaction conditions to prevent O-acetylation.

Reaction Scheme:

Figure 1: Acetylation of 1-(2-Hydroxyethyl)piperazine.

Experimental Protocol:

-

Reaction Setup: To a solution of 1-(2-hydroxyethyl)piperazine (1.0 eq) in dichloromethane (DCM) at 0°C, add triethylamine (1.1 eq).

-

Addition of Acetylating Agent: Slowly add acetic anhydride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone.

Step 2: Bromination and Hydrobromide Salt Formation

The subsequent bromination of the hydroxyl group is achieved under acidic conditions, which concurrently facilitates the formation of the hydrobromide salt. This reaction is analogous to the synthesis of similar bromoethyl-piperidine derivatives.[4]

Reaction Scheme:

Figure 2: Bromination and Hydrobromide Salt Formation.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone (1.0 eq).

-

Addition of Acid: Carefully add an excess of 48% aqueous hydrobromic acid.

-

Reaction: Heat the mixture to reflux and maintain for 6-8 hours.

-

Workup: Cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Purification: Collect the precipitate by filtration, wash with a cold solvent such as acetone or diethyl ether, and dry under vacuum to yield this compound as a solid.

Application in Novel Compound Synthesis: The Gateway to Bioactive Molecules

The strategic importance of this compound lies in its ability to act as a versatile scaffold for the introduction of the N-acetylpiperazinylethyl moiety into a wide range of molecules. This is primarily achieved through nucleophilic substitution reactions where the bromine atom is displaced by a suitable nucleophile.

Mechanism of Action: SN2 Alkylation

The core reactivity of this reagent is centered around the SN2 (bimolecular nucleophilic substitution) reaction. The carbon atom attached to the bromine is electrophilic and is readily attacked by nucleophiles, such as phenols, amines, and thiols.

Figure 3: General SN2 Alkylation Pathway.

Case Study: Synthesis of Aripiprazole Intermediate

A prime example of the utility of this compound is in the synthesis of Aripiprazole, a widely used atypical antipsychotic. In this synthesis, the reagent is used to alkylate a quinolinone derivative. While the direct precursor to Aripiprazole utilizes a 4-bromobutoxy linker, the underlying chemistry of N-alkylation with a bromoalkylpiperazine derivative is analogous and highlights the importance of our title compound's structural motif.[1][2]

Illustrative Reaction Scheme (Analogous to Aripiprazole Synthesis):

Figure 4: Alkylation of a Phenolic Substrate.

Experimental Protocol (General Procedure for Phenol Alkylation):

-

Reaction Setup: To a solution of the phenolic substrate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base, for example, potassium carbonate (2.0 eq).

-

Addition of Alkylating Agent: Add this compound (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 80-100°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and pour it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion: A Versatile Tool for Future Discoveries

This compound stands as a testament to the pivotal role of well-designed chemical intermediates in the advancement of medicinal chemistry. Its robust synthesis and predictable reactivity make it an invaluable tool for the construction of complex molecular architectures. As researchers continue to explore new therapeutic targets, the demand for versatile and reliable building blocks like the one detailed in this guide will undoubtedly grow. The insights and protocols provided herein are intended to serve as a foundation for further innovation, empowering scientists to synthesize the next generation of life-changing medicines.

References

- Vertex AI Search. Aripiprazole Synthesis Process: A Detailed Guide. Accessed January 17, 2026.

- Patel, J., et al. Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. Mini-Reviews in Organic Chemistry. 2021;18(6):759-770.

- CymitQuimica. Ethanone, 1-[4-(2-bromoethyl)-1-piperazinyl]-, hydrobromide (1:1). Accessed January 17, 2026.

- Sigma-Aldrich. This compound. Accessed January 17, 2026.

- Fisher Scientific. SAFETY DATA SHEET: Piperazine. Revised January 18, 2018.

- Cole-Parmer. Material Safety Data Sheet: 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide. Accessed January 17, 2026.

- BenchChem. 1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone. Accessed January 17, 2026.

- PrepChem.com. Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. Accessed January 17, 2026.

- PubChem. 1-(4-Acetyl-1-piperazinyl)-2-bromo-ethanone.

- Organic Syntheses. β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Org. Synth. 1983, 62, 140.

Sources

The Strategic Role of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone Hydrobromide in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery and Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide, a key building block in medicinal chemistry. The document elucidates its chemical properties, outlines a robust two-step synthetic pathway from commercially available starting materials, and details its primary application as a strategic intermediate in the synthesis of complex pharmacologically active molecules, with a particular focus on the development of atypical antipsychotic agents. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support the synthesis and utilization of this versatile compound.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1] Its prevalence is due to a combination of favorable physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability, and its versatile synthetic handles. The two nitrogen atoms of the piperazine ring can be independently functionalized, allowing for the creation of diverse molecular architectures that can be tailored to interact with a wide range of biological targets.[2] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and anticancer effects.[3]

Within this important class of compounds, this compound serves as a critical and highly reactive intermediate. The presence of a terminal bromoethyl group provides a potent electrophilic site for facile nucleophilic substitution reactions, making it an ideal synthon for introducing the N-acetylpiperazinylethyl moiety into a target molecule. This guide will delve into the synthesis, characterization, and strategic application of this compound.

Physicochemical Properties and Structural Features

This compound is a solid material at room temperature.[4] Its key structural features are the N-acetylated piperazine ring and the reactive 2-bromoethyl side chain. The acetyl group modulates the basicity of the distal nitrogen atom, while the bromoethyl group is the primary site of reactivity.

| Property | Value | Source |

| Chemical Formula | C₈H₁₆Br₂N₂O | [4] |

| Molecular Weight | 316.03 g/mol | [4] |

| Form | Solid | [4] |

| InChI Key | FBZZFKNGDDHMPS-UHFFFAOYSA-N | [4] |

| SMILES | O=C(C)N1CCN(CCBr)CC1.Br | [4] |

Synthesis and Characterization: A Self-Validating Two-Step Protocol

The synthesis of this compound is most effectively and logically achieved through a two-step process starting from 1-acetylpiperazine. This pathway involves an initial hydroxylation followed by a bromination step. This approach is strategically sound as it utilizes readily available and less hazardous starting materials, and the intermediate alcohol is a stable, easily purified compound.

Step 1: Synthesis of 1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanone

The first step involves the reaction of 1-acetylpiperazine with 2-chloroethanol in the presence of a base to yield the intermediate alcohol, 1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone.

Experimental Protocol:

-

To a solution of 1-acetylpiperazine (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide, add a base such as potassium carbonate (1.5-2.0 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-chloroethanol (1.1 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 60-70°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford 1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone as a pure compound.

Causality Behind Experimental Choices:

-

The use of a carbonate base is crucial to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

-

Acetonitrile or DMF are chosen as solvents due to their ability to dissolve the reactants and their relatively high boiling points, allowing for efficient heating.

-

Purification by column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the purity of the intermediate for the subsequent step.

Step 2: Synthesis of this compound

The second step is the conversion of the hydroxyl group of the intermediate to a bromide. This is a critical step that activates the side chain for subsequent nucleophilic substitution reactions. The use of hydrobromic acid is a common and effective method for this transformation.

Experimental Protocol:

-

Dissolve 1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone (1 equivalent) in an excess of 48% aqueous hydrobromic acid.

-

Heat the reaction mixture to reflux (approximately 120-125°C) and maintain this temperature for several hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then further cool in an ice bath to facilitate precipitation of the product.

-

Collect the solid product by filtration, wash with a cold solvent such as isopropyl alcohol or acetone, and dry under vacuum to yield this compound.

Causality Behind Experimental Choices:

-

Using an excess of hydrobromic acid serves as both the reagent and the solvent, driving the reaction to completion.

-

Refluxing the reaction mixture provides the necessary activation energy for the nucleophilic substitution of the hydroxyl group by the bromide ion.

-

Precipitation of the product upon cooling allows for a simple and efficient isolation of the hydrobromide salt, often in high purity.

Characterization

-

¹H NMR: The spectrum is expected to show characteristic signals for the acetyl methyl group (singlet, ~2.1 ppm), the piperazine ring protons (multiplets, ~2.5-3.8 ppm), and the bromoethyl side chain protons (triplets, ~3.0-3.6 ppm).

-

¹³C NMR: The spectrum should display signals for the acetyl carbonyl carbon (~169 ppm), the acetyl methyl carbon (~21 ppm), the piperazine ring carbons (~45-55 ppm), and the carbons of the bromoethyl side chain (~30-60 ppm).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base (m/z = 235.05) and a characteristic isotopic pattern for a monobrominated compound.

Applications in Medicinal Chemistry: A Gateway to Novel CNS Agents

The primary utility of this compound in medicinal chemistry is as a reactive intermediate for the synthesis of more complex molecules, particularly those targeting the central nervous system (CNS).[6] The bromoethyl group allows for the facile alkylation of various nucleophiles, such as phenols, anilines, and other heterocyclic amines.[7]

Application in the Synthesis of Atypical Antipsychotics

A significant application of piperazine-containing intermediates is in the synthesis of atypical antipsychotics. Many of these drugs feature a substituted piperazine moiety linked to an aromatic or heteroaromatic core. For instance, the blockbuster drug aripiprazole and the newer medication cariprazine both contain a phenylpiperazine unit connected via an alkyl linker to a heterocyclic system.[3]

The logical workflow for utilizing this compound in the synthesis of a hypothetical CNS agent is depicted below.

Caption: Synthetic workflow for the preparation and application of the title compound.

Experimental Protocol for N-Alkylation:

-

To a solution of the nucleophile (e.g., an aryl amine or phenol, 1 equivalent) in a polar aprotic solvent such as DMF or DMSO, add a suitable base (e.g., potassium carbonate or sodium hydride, 1.2 equivalents).

-

Stir the mixture at room temperature until the deprotonation is complete.

-

Add a solution of 1-(4-(2-bromoethyl)piperazin-1-yl)ethanone (as the free base, generated in situ or from the hydrobromide salt with an additional equivalent of base, 1.1 equivalents) in the same solvent.

-

Heat the reaction mixture to a temperature between 80°C and 120°C, and monitor its progress by TLC or HPLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final N-alkylated product.

Trustworthiness of the Protocol: This protocol is a standard and well-established method for N-alkylation with alkyl halides.[8] The choice of a strong base ensures complete deprotonation of the nucleophile, facilitating a clean and efficient reaction. The workup procedure is designed to effectively remove inorganic salts and unreacted starting materials, leading to a high-purity final product.

Conclusion